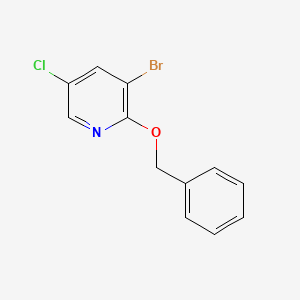

2-(Benzyloxy)-3-bromo-5-chloropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in organic chemistry. chemicalbook.comrsc.org Its derivatives are fundamental to numerous applications, from pharmaceuticals and agrochemicals to materials science. The presence of the nitrogen atom renders the ring electron-deficient compared to benzene (B151609), influencing its reactivity and physical properties, such as its basicity and solubility. rsc.org

In contemporary synthesis, pyridines serve multiple roles. They are employed as polar, basic solvents, and as catalysts or ligands in a variety of chemical transformations. chemicalbook.com More importantly, the pyridine scaffold is a core component of many complex target molecules. Synthetic chemists utilize substituted pyridines as versatile intermediates, leveraging the distinct reactivity of each position on the ring (C-2, C-3, C-4) to construct elaborate molecular frameworks. rsc.org Their ability to participate in a wide array of reactions, including powerful cross-coupling methods like the Suzuki-Miyaura and Heck reactions, makes them invaluable for creating carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

Strategic Importance of Halogen and Benzyloxy Substituents on the Pyridine Ring

The utility of a pyridine building block is greatly enhanced by its substituents. Halogen atoms (F, Cl, Br, I) and benzyloxy groups are particularly strategic additions that impart specific functionalities and reaction handles.

Halogen Substituents: Halogens are exceptionally useful in organic synthesis, primarily serving as versatile leaving groups for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the regioselective formation of new bonds, enabling the assembly of complex aryl and heteroaryl structures. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl, a trend that can be exploited to achieve sequential, site-selective functionalization of polyhalogenated pyridines. rsc.org By choosing a pyridine ring with two different halogens, chemists can direct a reaction to one position while leaving the other halogen untouched for a subsequent, different transformation. rsc.orgnih.gov

Benzyloxy Substituent: The benzyl (B1604629) group (Bn) is one of the most common protecting groups for hydroxyl functionalities in multi-step organic synthesis. d-nb.infowikipedia.org When attached to a pyridine ring via an oxygen atom, forming a benzyloxy substituent, it effectively masks a hydroxyl group. The 2-benzyloxy group is particularly significant as it is the protected form of the corresponding 2-hydroxypyridine, which exists in equilibrium with its major tautomer, 2-pyridone. By protecting this group as a benzyl ether, chemists can prevent its interference in reactions occurring elsewhere on the molecule. The benzyl group is relatively stable but can be removed when needed, typically through catalytic hydrogenolysis, to unmask the hydroxyl/pyridone functionality. acs.org Furthermore, reagents like 2-benzyloxypyridine itself can be activated to serve as mild benzylating agents for alcohols, proceeding under neutral conditions that are compatible with sensitive substrates. d-nb.info

Overview of Research Trajectories for 2-(Benzyloxy)-3-bromo-5-chloropyridine

This compound is a specialized chemical intermediate designed for advanced organic synthesis. While specific, peer-reviewed publications detailing its use are not prevalent, its structure points directly to its intended research applications as a trifunctional synthetic building block. It is commercially available from various suppliers, indicating its role as a readily accessible precursor for creating more complex molecules, likely in the context of medicinal chemistry and drug discovery. bldpharm.comaobchem.com

Chemical and Physical Properties

Basic chemical data for this compound has been identified and is summarized in the table below.

| Property | Value |

| CAS Number | 202409-82-3 |

| Molecular Formula | C₁₂H₉BrClNO |

| Molecular Weight | 298.56 g/mol |

| Physical Form | Solid |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers and databases. bldpharm.com

Plausible Synthetic Routes

Alternatively, a route involving halogenation of a pre-formed benzyloxypyridine could be employed. A process analogous to the bromination of 2-methoxy-5-fluoropyridine using N-bromosuccinimide (NBS) could potentially be applied to 2-(benzyloxy)-5-chloropyridine (B2921199) to install the bromine atom at the C-3 position. google.com Another common strategy for installing halogens on pyridine rings is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aminopyridine precursor. chemicalbook.comchemicalbook.com

Anticipated Research Applications

The primary research trajectory for this compound is its use as a versatile intermediate in sequential, regioselective cross-coupling reactions. The molecule possesses two different halogen atoms at distinct positions, which allows for controlled, stepwise functionalization.

The carbon-bromine bond at the C-3 position is significantly more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the carbon-chlorine bond at the C-5 position. rsc.org This reactivity difference enables a synthetic chemist to perform a cross-coupling reaction selectively at the C-3 position, introducing a desired molecular fragment, while the chloro group at C-5 remains unaffected. The resulting product, a 3-substituted-2-(benzyloxy)-5-chloropyridine, can then be subjected to a second, distinct cross-coupling reaction at the C-5 position under more forcing conditions to introduce a second, different substituent.

This stepwise approach is a powerful strategy for building molecular diversity and creating highly substituted pyridine cores that are often sought in the development of new pharmaceutical agents. After the desired framework is assembled, the benzyl protecting group at the C-2 position can be removed via hydrogenolysis to reveal the 2-pyridone moiety, a common pharmacophore in medicinal chemistry. This strategic design makes this compound a valuable tool for researchers aiming to synthesize complex, functionalized pyridine derivatives in a controlled and predictable manner.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIESPHQGBEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622120 | |

| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202409-82-3 | |

| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 3 Bromo 5 Chloropyridine and Analogous Pyridines

Regioselective Functionalization Approaches

Regioselective functionalization of the pyridine (B92270) core is critical for the efficient synthesis of complex derivatives. The inherent electronic properties of the pyridine ring, characterized by a general deactivation towards electrophilic substitution and activation towards nucleophilic attack at the α (2,6) and γ (4) positions, dictate the synthetic strategies employed. Methodologies are broadly categorized by the sequence of introducing the benzyloxy ether and the halogen atoms, each presenting unique challenges and advantages in controlling the final substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzyloxy Introduction

The introduction of the benzyloxy group onto the pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr). This pathway is favored on electron-deficient heteroaromatic systems like pyridine, especially when activated by electron-withdrawing groups or when the substitution occurs at the 2- or 4-positions where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen. wikipedia.orgpearson.com

One prominent strategy for forming 2-alkoxypyridines involves the O-alkylation of the corresponding 2-pyridone tautomer. 2-Pyridones exist in equilibrium with 2-hydroxypyridines and can react with electrophiles at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. researchgate.net The regioselectivity of this alkylation is influenced by factors such as the base, solvent, counterion, and the nature of the alkylating agent. researchgate.net

While direct N-alkylation is often the thermodynamically favored outcome, specific conditions can be employed to promote O-alkylation. For instance, the use of silver salts can favor O-alkylation due to the oxophilic nature of the silver cation. Recent advancements have demonstrated highly regioselective O-alkylation of 2-pyridones using TfOH-catalyzed carbenoid insertion, achieving O:N selectivity greater than 99:1 under mild, metal-free conditions. rsc.orgbohrium.com Another approach involves a palladium-catalyzed O-alkylation, where the coordination between the palladium catalyst and the pyridine nitrogen is thought to direct the alkylation to the oxygen atom. researchgate.net

Alternatively, a two-step sequence involving an initial O-alkylation followed by a thermal or Lewis acid-promoted O-to-N migration can be a strategic route to N-alkyl pyridones. acs.org However, for the synthesis of 2-(benzyloxy)pyridines, preventing this rearrangement is key. The synthesis of various 2-alkoxypyridines has been achieved in good to excellent yields by reacting a 2-chloropyridine (B119429) with the corresponding alcohol in the presence of a strong base like potassium tert-butoxide. acs.org

| Entry | Pyridone Substrate | Benzylating Agent | Conditions | Product | Yield (%) | Selectivity (O/N) |

| 1 | 2-Pyridone | Benzyl (B1604629) Bromide | Ag2CO3, Chloroform (B151607), reflux | 2-(Benzyloxy)pyridine (B1267808) | Moderate | Predominantly O |

| 2 | 2-Pyridone | Ethyl 2-diazoacetate | TfOH (cat.), DCE, 60 °C | 2-(Ethoxycarbonylmethoxy)pyridine | 92 | >99:1 rsc.orgbohrium.com |

| 3 | 2-Pyridone | Benzyl Bromide | NaH, THF | N-Benzyl-2-pyridone / 2-(Benzyloxy)pyridine | Variable | Mixture |

A more direct and widely used method for introducing the benzyloxy group is the SNAr displacement of a halide from the 2-position of a pyridine ring. pressbooks.pub Pyridines substituted with good leaving groups, such as chloro or bromo, at the 2- or 4-position are particularly susceptible to nucleophilic attack. irjms.com The reaction proceeds by the addition of a benzyloxide nucleophile, typically generated in situ from benzyl alcohol and a strong base (e.g., NaH, KOtBu), to the electron-deficient pyridine. acs.orgrsc.org

This approach is highly effective for synthesizing the 2-(benzyloxy)pyridine core. For the synthesis of 2-(benzyloxy)-3-bromo-5-chloropyridine, this strategy could be applied to a 2,3-dibromo-5-chloropyridine (B45329) precursor. The greater lability of the halogen at the 2-position compared to the 3-position would favor the desired regioselective displacement.

Research has shown that a variety of 2-alkoxypyridines can be synthesized in high yields by treating 2-chloropyridines with alcohols and potassium tert-butoxide. acs.org This method is general and can be applied to a range of substituted pyridines and alcohols.

| Entry | Halogenated Pyridine | Nucleophile/Conditions | Product | Yield (%) | Ref. |

| 1 | 2-Chloropyridine | Benzyl alcohol, KOtBu, 1,4-dioxane, 98 °C | 2-(Benzyloxy)pyridine | 94 | acs.org |

| 2 | 2-Chloro-5-nitropyridine | Benzyl alcohol, NaH, DME, 45 °C | 2-(Benzyloxy)-5-nitropyridine | 99 | acs.org |

| 3 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Sodium Benzyloxide, THF | 2-(Benzyloxy)-3-chloro-5-(trifluoromethyl)pyridine | High | - |

| 4 | 2-Bromo-5-chloropyridine | Sodium Benzyloxide, DMSO | 2-(Benzyloxy)-5-chloropyridine (B2921199) | High | - |

Halogenation Protocols for Selective Pyridine Functionalization

The introduction of halogen atoms onto a pre-formed 2-(benzyloxy)pyridine scaffold requires careful consideration of the directing effects of the substituents and the inherent reactivity of the pyridine ring. The electron-donating benzyloxy group at the 2-position activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 5-positions. Conversely, the pyridine nitrogen deactivates the ring. These competing effects necessitate highly selective halogenation protocols.

Direct electrophilic halogenation of pyridines often requires harsh conditions due to the ring's electron-deficient nature. youtube.com However, the activating 2-benzyloxy group facilitates this transformation. Bromination of 2-alkoxypyridines typically occurs at the 5-position, and if that is blocked, at the 3-position. To synthesize this compound, one could start with 2-(benzyloxy)-5-chloropyridine and perform a selective bromination at the 3-position. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent are commonly employed for such transformations.

A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method has been shown to override the natural directing effects of substituents like the benzyloxy group, providing a powerful tool for accessing otherwise difficult-to-make isomers. chemrxiv.org In this sequence, the pyridine is temporarily transformed into a reactive azatriene, which undergoes regioselective halogenation with reagents like N-halosuccinimides before cyclizing back to the aromatic pyridine. chemrxiv.org

Another strategy involves the halogenation of pyridine N-oxides. The N-oxide group activates the ring to both electrophilic and nucleophilic attack and alters the regiochemical outcome of reactions. Highly regioselective halogenation of pyridine N-oxides at the 2-position can be achieved under mild conditions, for example using oxalyl chloride or bromide. nih.govresearchgate.net This provides an alternative route to 2-halopyridines which can then undergo SNAr as described previously.

| Entry | Substrate | Reagent/Conditions | Product | Yield (%) | Ref. |

| 1 | 2-(Benzyloxy)pyridine | NBS, Acetonitrile | 2-(Benzyloxy)-5-bromopyridine | Good | - |

| 2 | 2-(Benzyloxy)-5-chloropyridine | NBS, Acetonitrile | This compound | Moderate | - |

| 3 | 4-(Benzyloxy)pyridine | N-Chlorosuccinimide (NCS) | 4-(Benzyloxy)-3-chloropyridine | - | chemrxiv.org |

| 4 | 3-Methylpyridine N-oxide | Oxalyl Chloride, CH2Cl2 | 2-Chloro-3-methylpyridine | 95 | nih.govresearchgate.net |

Late-stage C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding lengthy de novo routes. Direct C-H fluorination of heterocycles is particularly valuable in medicinal chemistry. For pyridines, fluorination can be directed to the position adjacent to a heteroatom substituent.

It has been demonstrated that multisubstituted pyridines can be fluorinated at the position α to the ring nitrogen through a tandem C-H fluorination and nucleophilic aromatic substitution sequence. acs.org Specifically, the reaction of a 2-benzyloxypyridine derivative with silver(II) fluoride (B91410) (AgF2) can lead to C-H fluorination. The regioselectivity, however, can be influenced by steric factors. For a 2-benzyloxypyridine, fluorination can occur at the C3 or C6 position. Studies have shown that for certain substituted pyridines, fluorination occurs with selectivity for the position adjacent to an ether substituent. acs.org While this method is powerful, controlling the regioselectivity between the C3 and C6 positions on a 2-substituted pyridine remains a challenge and is substrate-dependent. acs.org This methodology is particularly significant for the synthesis of analogs for applications like Positron Emission Tomography (PET) imaging, where late-stage introduction of fluorine (often 18F) is required. nih.govresearchgate.netenergyfrontier.us

| Entry | Substrate | Reagent/Conditions | Product(s) | Yield (%) | Ref. |

| 1 | 2-(Arylethoxy)pyridine | AgF2 | 2-(Arylethoxy)-3-fluoropyridine and 6-fluoro isomer | - | acs.org |

| 2 | Betahistine (Boc-protected) | AgF2 | 2-Fluoro derivative | 98 | acs.org |

| 3 | Bioactive Molecules | Mn(salen)OTs, [18F]Fluoride | 18F-labeled molecules | 20-72 | nih.govresearchgate.net |

Multi-Step Synthesis Pathways from Diverse Precursors

A common and versatile approach to the synthesis of halogenated and functionalized pyridines begins with amino-substituted pyridines. These precursors offer a reactive handle for a variety of transformations, most notably through diazotization reactions. A plausible synthetic pathway towards this compound commencing from 2-aminopyridine (B139424) is delineated below, involving chlorination, diazotization, bromination, and etherification steps.

The initial step involves the regioselective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine (B124133). This can be achieved by treating 2-aminopyridine with a chlorinating agent in a strongly acidic medium. google.com The use of hydrochloric acid and sodium hypochlorite (B82951) for this transformation represents a viable method. google.com

Subsequent to chlorination, the amino group of 2-amino-5-chloropyridine can be transformed into a bromo substituent via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom at the 2-position, yielding 2-bromo-5-chloropyridine. chemicalbook.com

An alternative strategy involves the initial nitration of 2-amino-5-chloropyridine to introduce a nitro group at the 3-position. google.com This intermediate can then undergo further transformations.

A key intermediate for the introduction of the benzyloxy group is a hydroxylated pyridine. For instance, the synthesis of 2-chloro-3-bromo-5-hydroxypyridine has been reported. chemicalbook.com This intermediate could potentially be obtained from a suitably substituted aminopyridine through diazotization and hydrolysis. The final step in this proposed synthesis is the Williamson ether synthesis, where the hydroxyl group of a precursor like 3-bromo-5-chloro-2-hydroxypyridine (B148948) is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide to afford the target molecule, this compound.

Table 1: Proposed Synthetic Route from 2-Aminopyridine

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Aminopyridine | HCl, NaClO | 2-Amino-5-chloropyridine |

| 2 | 2-Amino-5-chloropyridine | HBr, NaNO₂, CuBr | 2-Bromo-5-chloropyridine |

| 3 | (Hypothetical) | (Further functionalization) | 3-Bromo-5-chloro-2-hydroxypyridine |

| 4 | 3-Bromo-5-chloro-2-hydroxypyridine | Base, Benzyl bromide | This compound |

An alternative and elegant approach to constructing substituted pyridines involves the ring expansion of pyrroles. The Ciamician-Dennstedt rearrangement is a classic example of such a transformation, providing a route to 3-halopyridines. This reaction typically involves the treatment of a pyrrole (B145914) with a dihalocarbene, generated in situ from a haloform and a strong base. The reaction proceeds through the formation of a dihalocyclopropane intermediate, which then undergoes ring expansion to furnish the 3-halopyridine.

This methodology could be envisioned for the synthesis of a precursor to this compound. For instance, a suitably substituted pyrrole could be subjected to a Ciamician-Dennstedt rearrangement using dichlorocarbene (B158193) (generated from chloroform and sodium hydroxide) to introduce a chlorine atom at the 3-position of the newly formed pyridine ring. The resulting chloropyridine could then be further functionalized to introduce the bromo and benzyloxy groups at the appropriate positions.

More contemporary advancements in this area have focused on the use of α-chlorodiazirines as thermal precursors to chlorocarbenes. This approach allows for the selective insertion of an aryl carbynyl cation equivalent into the pyrrole core, leading to the formation of 3-arylpyridines. While not directly applicable to the synthesis of the target molecule, this highlights the ongoing development of pyrrole-to-pyridine ring expansion methodologies with enhanced control and scope.

Table 2: Ciamician-Dennstedt Rearrangement Overview

| Feature | Description |

| Reaction Type | Ring expansion |

| Starting Material | Pyrrole or substituted pyrrole |

| Reagent | Dihalocarbene (e.g., from CHCl₃ and NaOH) |

| Intermediate | Dihalocyclopropane adduct |

| Product | 3-Halopyridine |

Consideration of Green Chemistry Principles in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pyridine derivatives to minimize environmental impact and enhance sustainability. researchgate.netnih.gov Key areas of focus include the use of greener solvents, catalysts, and energy sources, as well as the development of atom-economical reactions.

Several strategies have been developed to align pyridine synthesis with green chemistry principles:

Multicomponent One-Pot Reactions: These reactions combine three or more reactants in a single operation to form the product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.netacs.org

Green Catalysts: The use of environmentally benign catalysts, such as iron-based catalysts, is a significant advancement. rsc.org Ionic liquids are also gaining attention as they can function as both solvents and catalysts and are often recyclable. benthamdirect.com

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgnih.gov

Renewable Feedstocks: Research into the synthesis of pyridines from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), is a promising avenue for sustainable chemical production. researchgate.netrsc.org The thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines. rsc.org

By incorporating these green chemistry principles, the synthesis of complex pyridine derivatives like this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Bromo 5 Chloropyridine

The reactivity of the halogen atoms in 2-(benzyloxy)-3-bromo-5-chloropyridine is a critical aspect of its chemistry, particularly in the context of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate a variety of cross-coupling reactions involving aryl halides. The differential reactivity of the bromine and chlorine atoms in this compound allows for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. researchgate.netnih.gov In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective coupling at the 3-position. This selectivity is a common feature in palladium-catalyzed reactions with dihalogenated pyridines. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Reaction Scheme:

this compound + R-B(OR')₂ → 2-(Benzyloxy)-3-R-5-chloropyridine

Catalyst System: A typical catalyst system includes a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a phosphine (B1218219) ligand.

Base: A base, such as Na₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. nih.gov Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the more reactive C-Br bond.

Reaction Scheme:

this compound + R-C≡CH → 2-(Benzyloxy)-3-(C≡C-R)-5-chloropyridine

Catalyst System: A common system involves a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt, such as CuI. soton.ac.uk

Base: An amine base, such as triethylamine (B128534) (Et₃N), is typically used as the solvent and base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the construction of arylamines. wikipedia.org The reaction with this compound would preferentially form the 3-amino derivative due to the higher reactivity of the C-Br bond.

Reaction Scheme:

this compound + R¹R²NH → 2-(Benzyloxy)-3-(NR¹R²)-5-chloropyridine

Catalyst System: This reaction often employs a palladium precatalyst and a bulky electron-rich phosphine ligand, such as RuPhos or BrettPhos. nih.gov

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required. nih.gov

Palladium catalysis is versatile and can be used to form a variety of carbon-heteroatom bonds. nih.gov The principles of selective activation of the C-Br bond in this compound extend to couplings with other nucleophiles.

C-O Bond Formation (Buchwald-Hartwig Etherification): Reaction with alcohols or phenols can lead to the formation of aryl ethers.

C-S Bond Formation: Coupling with thiols can provide aryl thioethers.

These reactions generally follow similar mechanistic pathways to the Buchwald-Hartwig amination, involving oxidative addition, coordination of the nucleophile, and reductive elimination.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR')₂) | Pd(OAc)₂, Phosphine Ligand, Base | 2-(Benzyloxy)-3-R-5-chloropyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-(Benzyloxy)-3-(C≡C-R)-5-chloropyridine |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd Precatalyst, Bulky Ligand, Strong Base | 2-(Benzyloxy)-3-(NR¹R²)-5-chloropyridine |

| C-O Coupling | Alcohol/Phenol (R-OH) | Pd Catalyst, Ligand, Base | 2-(Benzyloxy)-3-(OR)-5-chloropyridine |

| C-S Coupling | Thiol (R-SH) | Pd Catalyst, Ligand, Base | 2-(Benzyloxy)-3-(SR)-5-chloropyridine |

Reactivity in Regioselective Hydroboration and Hydrosilylation Reactions

While transition metal-catalyzed cross-coupling reactions focus on the functionalization of the C-X bonds, the pyridine (B92270) ring itself can undergo other transformations. However, for this compound, the primary focus of its reactivity in the literature is on the substitution of its halogen atoms. Information regarding regioselective hydroboration and hydrosilylation reactions specifically on the pyridine ring of this compound is not extensively detailed in the provided search results. These reactions typically involve the addition of B-H or Si-H bonds across a double bond. In the context of a pyridine ring, this would involve the reduction of the aromatic system, which is generally a challenging transformation requiring specific catalytic systems.

Halogen-Metal Exchange Reactions for Pyridyl Grignard or Organozinc Reagent Formation

The transformation of aryl halides into organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different halogen atoms offers the potential for selective metalation. Halogen-metal exchange reactions are typically fast, kinetically controlled processes, with reaction rates following the general trend of I > Br > Cl. wikipedia.org This inherent reactivity difference allows for the selective exchange of the bromine atom at the C-3 position over the chlorine atom at the C-5 position.

The formation of a pyridyl Grignard reagent can be accomplished through two primary methods: direct reaction with metallic magnesium or, more commonly for polyfunctionalized substrates, a halogen-metal exchange with a pre-formed Grignard reagent like isopropyl magnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). epo.orgmdpi.com The use of i-PrMgCl·LiCl is often advantageous as it can break up passivating magnesium halide layers and enhance the solubility and reactivity of the resulting Grignard reagent. The reaction typically proceeds by treating this compound with the Grignard reagent in an ethereal solvent such as tetrahydrofuran (B95107) (THF), often at low temperatures to prevent side reactions. google.com

Similarly, organolithium reagents can be generated via lithium-halogen exchange, most commonly using an alkyllithium reagent such as n-butyllithium (n-BuLi). wikipedia.orgrsc.org This reaction is extremely rapid and usually performed at cryogenic temperatures (e.g., -78 °C) to ensure selectivity and prevent decomposition or attack on other functional groups. epo.org The resulting 2-(benzyloxy)-5-chloro-3-lithiopyridine can then be used in situ or transmetalated with a zinc salt like ZnCl₂ to form the more stable and less reactive organozinc reagent. The combination of i-PrMgCl and n-BuLi has also been reported as an efficient system for performing halogen-metal exchange on bromoheterocycles under non-cryogenic conditions. mdpi.com

The resulting organometallic species—be it a Grignard, organolithium, or organozinc reagent—is a versatile intermediate for introducing a variety of substituents at the C-3 position of the pyridine ring through reactions with electrophiles such as aldehydes, ketones, or in cross-coupling reactions. google.comresearchgate.net

Table 1: Conditions for Halogen-Metal Exchange Reactions

| Reagent Type | Typical Reagents | Common Solvents | Typical Temperature Range | Selectivity |

|---|---|---|---|---|

| Grignard Reagent | i-PrMgCl, i-PrMgCl·LiCl | Tetrahydrofuran (THF), Diethyl ether | 0 °C to 25 °C | Selective for Br over Cl |

| Organolithium Reagent | n-BuLi, s-BuLi | Tetrahydrofuran (THF), Diethyl ether | -78 °C to 0 °C | Highly selective for Br over Cl |

| Organozinc Reagent | Formed via transmetalation of organolithium or Grignard reagents with ZnCl₂ | Tetrahydrofuran (THF) | -78 °C to 25 °C | Derived from selectively formed precursors |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines, facilitated by the electron-withdrawing nature of the ring nitrogen atom. youtube.com This process involves a two-step addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org

Positional Selectivity and Kinetic Studies in SNAr Reactions

In this compound, the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6). However, since substitution occurs at carbons bearing a leaving group, the potential sites for SNAr are C-3 and C-5. The positional selectivity is governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

Attack at the C-5 position is generally favored over the C-3 position. This is because the negative charge in the intermediate formed by attack at C-5 can be delocalized onto the electronegative ring nitrogen, a stabilizing para-like effect. In contrast, attack at the C-3 position (meta to the nitrogen) does not allow for direct resonance delocalization of the negative charge onto the nitrogen atom, resulting in a less stable intermediate.

Kinetic studies on related halopyridine systems show that SNAr reactions are significantly influenced by the electronic properties of both the pyridine ring and the incoming nucleophile. rsc.org Stronger nucleophiles and more electron-deficient pyridine rings lead to faster reaction rates. The reaction rate is also dependent on the nature of the leaving group, which is explored in subsequent sections.

Influence of Benzyloxy and Halogen Substituents on SNAr Reactivity

The substituents on the pyridine ring play a crucial role in modulating its reactivity towards nucleophiles.

Benzyloxy Group (at C-2): The benzyloxy group at the C-2 position has a dual electronic effect. It is electron-donating through resonance (+R effect), which would tend to deactivate the ring towards nucleophilic attack by increasing electron density. However, its oxygen atom also exerts an electron-withdrawing inductive effect (-I effect). In the context of SNAr, the activating effect of the ring nitrogen generally overcomes the deactivating resonance effect of the C-2 alkoxy group, allowing the reaction to proceed.

Halogen Substituents (at C-3 and C-5): Both the bromine and chlorine atoms are electron-withdrawing via induction (-I effect), which further activates the ring towards nucleophilic attack by lowering the electron density. researchgate.net They also function as the necessary leaving groups for the substitution to be completed. The relative ability of bromide versus chloride to act as a leaving group is a key factor in determining the reaction's outcome.

Competitive Substitution Pathways of Multiple Halogen Atoms

When multiple halogens are present, the outcome of an SNAr reaction depends on a competition between positional activation and the intrinsic leaving group ability of the halogens. For this compound, a nucleophile can potentially displace either the bromide at C-3 or the chloride at C-5.

As discussed in section 3.2.1, the C-5 position is electronically more activated towards nucleophilic attack due to its para relationship with the ring nitrogen. This electronic preference often dictates the regioselectivity, favoring the displacement of the chlorine atom. However, leaving group ability also plays a role. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, but the ease of halogen departure from the Meisenheimer complex can also be influential. Generally, in aprotic polar solvents, bromide is a better leaving group than chloride.

Studies on analogous polyhalogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that selectivity can be finely tuned. nih.gov Under conditions that favor thermodynamic control or where leaving group ability is paramount, substitution of bromide might be observed. Conversely, under kinetic control, attack at the most electrophilic site (C-5) is often preferred, leading to chloride substitution. Therefore, the reaction conditions (solvent, temperature, and nucleophile) can be manipulated to selectively target one of the two halogen atoms. nih.gov

Table 2: Factors Influencing Selectivity in SNAr Reactions

| Factor | Influence on Substitution at C-5 (Chloro) | Influence on Substitution at C-3 (Bromo) |

|---|---|---|

| Positional Activation | Favored (para to ring nitrogen, better charge stabilization in Meisenheimer intermediate) | Disfavored (meta to ring nitrogen) |

| Leaving Group Ability | Good leaving group | Generally a better leaving group than chloride |

| Overall Outcome | Often a mixture of products, but substitution at C-5 is frequently the major pathway under kinetic control. |

Reactivity of the Benzyloxy Moiety

Catalytic Hydrogenolysis for Selective De-benzylation

The benzyloxy group is a common protecting group for hydroxyl functionalities, valued for its relative stability under a wide range of conditions and its susceptibility to selective cleavage. The most common method for de-benzylation is catalytic hydrogenolysis.

This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate. The process cleaves the benzylic C-O bond, liberating the hydroxyl group to form 3-bromo-5-chloro-2-pyridone and generating toluene (B28343) as a byproduct.

This transformation is generally clean and high-yielding. It is selective for the benzylic ether and does not typically affect the aryl-halogen bonds (C-Br and C-Cl) under standard hydrogenolysis conditions, although prolonged reaction times or more forcing conditions can sometimes lead to hydrodehalogenation. The addition of a small amount of acid, such as acetic acid, has been found to facilitate N-benzyl deprotection in related systems and can be beneficial in certain cases. nih.gov Alternative, non-reductive methods for de-benzylation using Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) have also been developed for substrates sensitive to hydrogenation. researchgate.netresearchgate.net

Oxidative Transformations of the Benzyl (B1604629) Ether

The benzyl ether moiety in this compound represents a potential site for oxidative transformation, primarily leading to the cleavage of the benzyl C-O bond. Although specific studies on this substrate are not reported, the oxidative debenzylation of similar compounds is a well-established process.

One common method for the oxidative cleavage of benzylic ethers involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. The mechanism of this reaction is believed to proceed via a hydride transfer from the benzylic carbon to the oxoammonium cation. This generates a benzylic cation, which is then trapped by water to form a hemiacetal that subsequently decomposes to the corresponding alcohol (in this case, 2-hydroxy-3-bromo-5-chloropyridine) and benzaldehyde. The rate of this reaction is sensitive to the electronic nature of the aromatic rings; electron-withdrawing substituents on the benzyl group are known to slow down the reaction. Conversely, the electron-deficient nature of the 3-bromo-5-chloropyridine (B1268422) ring in the target molecule would likely influence the reactivity of the benzylic ether.

Another prevalent reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction with DDQ is thought to occur through a single electron transfer mechanism, forming a resonance-stabilized benzylic radical cation. This is followed by the attack of a nucleophile, such as water, to yield the debenzylated product. The efficiency of DDQ-mediated debenzylation can be enhanced by visible light, which facilitates the oxidation of the benzyl ether.

The expected products from the oxidative transformation of the benzyl ether in this compound are summarized in the table below.

| Starting Material | Reagents | Expected Products |

| This compound | Oxidizing Agent (e.g., oxoammonium salt, DDQ), Water | 3-Bromo-5-chloro-pyridin-2-ol, Benzaldehyde |

It is important to note that the presence of the halogen substituents on the pyridine ring might affect the reaction conditions required for these transformations compared to simpler benzyloxypyridines.

Potential for Remote Functionalization Directed by the Benzyloxy Group

The concept of remote functionalization, where a directing group influences a reaction at a distant site on the molecule, is a significant area of research in organic synthesis. For pyridines, the intrinsic directing effects of the nitrogen atom typically favor functionalization at the C2 position. Overriding this inherent reactivity to achieve functionalization at more remote positions, such as C4 or C5, presents a considerable challenge. chemrxiv.orgnih.gov

Recent advancements have explored undirected metalation approaches to achieve remote functionalization of pyridines. For instance, the use of organosodium bases has been shown to favor the generation of 4-sodiopyridine intermediates over the more traditionally observed 2-metalated products obtained with organolithium bases. chemrxiv.orgnih.gov This strategy allows for the subsequent functionalization at the C4 position. In the case of this compound, the C4 position is unsubstituted and could theoretically be a target for such an approach. However, the presence of the bromo and chloro substituents would likely compete with or influence any C-H activation attempts.

Therefore, while the benzyloxy group is unlikely to act as a direct directing group for remote functionalization, its electronic and steric presence would undoubtedly modulate the regiochemical outcome of any attempted remote C-H functionalization on the pyridine ring.

Pyridine Nitrogen Reactivity in Dearomatization and Cycloaddition Processes

The aromaticity of the pyridine ring renders it relatively unreactive in dearomatization and cycloaddition reactions unless it is activated. The lone pair of electrons on the pyridine nitrogen is a key site for reactions that can disrupt this aromaticity.

Dearomatization:

Nucleophilic dearomatization of pyridines typically requires the activation of the ring by functionalizing the nitrogen atom, which makes the pyridine nucleus more electrophilic. documentsdelivered.com This can be achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt. For this compound, treatment with an alkylating agent would form the corresponding N-alkylpyridinium salt. This activation would make the pyridine ring susceptible to attack by nucleophiles, leading to dihydropyridine (B1217469) products. The regioselectivity of the nucleophilic attack would be influenced by the substitution pattern on the ring.

Transition metal-catalyzed processes have also been developed for the dearomatization of pyridines without pre-activation. nih.govnih.gov For example, copper-catalyzed reactions can achieve the dearomatization of pyridines with various nucleophiles. nih.gov The presence of the electron-withdrawing bromo and chloro substituents on the pyridine ring of this compound would likely enhance its reactivity in such dearomatization reactions. researchgate.net

Cycloaddition:

Pyridines can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either the diene or the dienophile. acsgcipr.org However, due to their aromatic stability, these reactions often require harsh conditions or specific substitution patterns. The electron-deficient nature of the this compound ring, enhanced by the halogen substituents, suggests it would be more likely to react as a diene with an electron-rich dienophile in an inverse-electron-demand Diels-Alder reaction. acsgcipr.org Alternatively, it could act as a dienophile with a very reactive diene.

Another class of cycloaddition reactions involves the formation of pyridinium ylides from the reaction of the pyridine nitrogen with a carbene. These ylides can then undergo 1,3-dipolar cycloadditions with various dipolarophiles. The substitution pattern on the pyridine ring would influence the stability and reactivity of the corresponding ylide.

The potential dearomatization and cycloaddition pathways are summarized in the table below.

| Reaction Type | Activation Method | Reactant | Potential Product Class |

| Nucleophilic Dearomatization | N-Alkylation | Nucleophile | Dihydropyridine |

| Catalytic Dearomatization | Transition Metal Catalyst | Nucleophile | Dihydropyridine |

| Inverse-Electron-Demand Diels-Alder | Thermal/Lewis Acid | Electron-rich Dienophile | Bicyclic Adduct |

| 1,3-Dipolar Cycloaddition | Carbene Source | Dipolarophile | Polycyclic Framework |

Computational and Advanced Spectroscopic Characterization of 2 Benzyloxy 3 Bromo 5 Chloropyridine

Quantum Chemical Studies and Theoretical Analyses

Quantum chemical studies are instrumental in predicting the geometry, reactivity, and various properties of a molecule before its synthesis or to complement experimental data. These computational methods provide insights at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic StructureDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Benzyloxy)-3-bromo-5-chloropyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation (optimized geometry). This calculation would yield key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | Value | ||

| C-Cl | Value | ||

| C-O | Value | ||

| N-C-O | Value | ||

| Br-C-C | Value | ||

| C-O-CH₂-Ph | Value |

Note: This table is for illustrative purposes only. Specific values are not available from existing research.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron DistributionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties.semanticscholar.orgA small energy gap suggests high reactivity. For this compound, this analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Parameters (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is for illustrative purposes only. Specific values are not available from existing research.

Theoretical Investigations of Non-Linear Optical (NLO) PropertiesNon-linear optical (NLO) materials are important in laser technology and optoelectronics. Theoretical calculations can predict a molecule's potential for NLO applications by computing properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value, often associated with molecules possessing significant charge transfer characteristics, suggests strong NLO activity. A computational study on this compound would determine these parameters to assess its potential as an NLO material.

Table 3: Hypothetical NLO Properties (Illustrative)

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (esu) |

| Hyperpolarizability (β) | Value (esu) |

Note: This table is for illustrative purposes only. Specific values are not available from existing research.

Advanced Spectroscopic Investigations for Structural Elucidation

Experimental spectroscopic data, when compared with theoretical calculations, provides definitive structural confirmation. DFT calculations are frequently used to predict vibrational (FT-IR, Raman) and NMR spectra, which can then be compared to experimental results to assign spectral features accurately. Such detailed spectroscopic analyses for this compound have not been published.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the benzyloxy group relative to the pyridine (B92270) ring and any deviations from planarity in the heterocyclic system.

The crystal packing would be elucidated, showing how individual molecules interact with each other in the solid state. Key intermolecular interactions such as halogen bonding (C-Br···N, C-Cl···N), π-π stacking between the pyridine and benzene (B151609) rings, and various C-H···π and C-H···O contacts would be identified and quantified. mdpi.comiucr.orgsemanticscholar.org The study of these interactions is crucial for understanding the supramolecular chemistry of halogenated pyridine derivatives and can influence physical properties such as melting point and solubility. For instance, in related halogenated pyridine co-crystals, halogen···nitrogen intermolecular interactions are often observed to be a significant structure-directing force. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative (Illustrative Example)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6166 |

| b (Å) | 10.1262 |

| c (Å) | 17.6938 |

| β (°) | 98.201 |

| Volume (ų) | 1528.1 |

| Z | 4 |

| Key Intermolecular Contacts | Halogen Bonding, C-H···π interactions |

| Note: This data is for an analogous halogenated arylbenzimidazole and is provided for illustrative purposes only. |

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) Correlated with Computational Data

To achieve a complete and accurate assignment of the vibrational spectra, experimental data is typically correlated with computational methods, such as Density Functional Theory (DFT). tandfonline.comyoutube.comijert.org A DFT calculation, often using a basis set like B3LYP/6-311++G(d,p), can predict the vibrational frequencies and intensities. rasayanjournal.co.in By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, each observed band can be assigned to a specific molecular motion. Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of different internal coordinates to each normal mode. elixirpublishers.com

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Substituted Pyridines (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3080, 3050 | 3065, 3045 |

| Pyridine Ring stretch | 1600-1450 | 1580, 1470 | 1585, 1475 |

| C-O-C stretch (benzyloxy) | 1250-1200 | 1240 | 1245 |

| C-Cl stretch | 800-600 | 750 | 748 |

| C-Br stretch | 600-500 | 580 | 575 |

| Note: These are typical frequency ranges for the indicated functional groups and are provided for illustrative purposes. Specific values for the target compound would require experimental and computational analysis. rasayanjournal.co.inelixirpublishers.comaps.org |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete and unambiguous assignment of all proton and carbon signals. usm.my

The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.

To definitively assign the signals, especially for the substituted pyridine ring, two-dimensional NMR experiments are crucial. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons on both the pyridine and benzene rings. ugm.ac.idresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzyloxy group and the pyridine ring. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine H-4 | 7.5 - 7.8 | 138 - 142 | H-4 to C-3, C-5, C-6 |

| Pyridine H-6 | 8.1 - 8.4 | 147 - 150 | H-6 to C-2, C-4, C-5 |

| Benzyl (B1604629) CH₂ | 5.3 - 5.6 | 70 - 75 | CH₂ to Pyridine C-2, Benzene C-ipso |

| Benzene H (ortho, meta, para) | 7.2 - 7.5 | 127 - 129 | Benzene protons to other benzene carbons |

| Pyridine C-2 (C-O) | - | 160 - 164 | CH₂ to C-2 |

| Pyridine C-3 (C-Br) | - | 110 - 115 | H-4 to C-3 |

| Pyridine C-5 (C-Cl) | - | 128 - 132 | H-4, H-6 to C-5 |

| Note: These chemical shift ranges are estimates based on known substituent effects in pyridine and benzyl systems and are for illustrative purposes. Actual values would need to be determined experimentally. acs.orgresearchgate.net |

Applications of 2 Benzyloxy 3 Bromo 5 Chloropyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The halogenated pyridine (B92270) core of 2-(Benzyloxy)-3-bromo-5-chloropyridine is a robust scaffold for developing more complex heterocyclic systems. The bromo and chloro groups act as versatile handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

For instance, the related compound 2-Bromo-5-chloropyridine is used to synthesize 5-chloro-2-hydrazinopyridine, a precursor for creating fused heterocyclic systems like 5-chloro-7-azazolidone. guidechem.com This involves a diazo reaction to replace an amino group with bromine, followed by nucleophilic substitution. guidechem.com This highlights how the bromo group can be substituted to initiate the formation of new rings fused to the pyridine core.

Table 1: Potential Reactions for Heterocycle Construction

| Reaction Type | Reactant | Potential Product | Significance |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridine | Forms complex biaryl structures |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridine | Introduces linear carbon chains |

| Buchwald-Hartwig | Amine | Amino-substituted pyridine | Forms key C-N bonds for pharmaceuticals |

| Nucleophilic Substitution | Hydrazine | Hydrazinopyridine | Intermediate for fused heterocyles guidechem.com |

Role in the Elaboration of Pharmaceutical and Agrochemical Intermediates

Pyridine derivatives are prevalent in a vast number of pharmaceuticals and agrochemicals. guidechem.com The this compound scaffold is particularly valuable in medicinal chemistry. Halogenated pyridines are key intermediates in the synthesis of targeted therapies, including kinase inhibitors.

A closely related structure, 2-methoxy-3-bromo-5-fluoropyridine, is a crucial intermediate for the second-generation TRK inhibitor LOXO-195, a precision cancer therapeutic. google.com Similarly, the 2-Bromo-5-chloropyridine core is used to synthesize pyridineacetic acid, a key starting material for the investigational drug PF-06273340. guidechem.com It is also a precursor in the synthesis of BMS-986224, a small molecule agonist for the APJ receptor, which is a target for treating cardiovascular diseases like hypertension and heart failure. guidechem.com

These examples demonstrate the utility of the halogenated pyridine framework in building the side chains and core structures of highly complex and biologically active molecules. The benzyloxy group in the title compound can also be readily removed (deprotected) to reveal a pyridone, a common pharmacophore in drug discovery.

Table 2: Examples of Pharmaceutical Intermediates from Related Pyridines

| Precursor | Target Molecule/Class | Therapeutic Area | Reference |

| 2-Bromo-5-chloropyridine | BMS-986224 | Cardiovascular Disease | guidechem.com |

| 2-Bromo-5-chloropyridine | PF-06273340 | Not Specified | guidechem.com |

| 2-methoxy-3-bromo-5-fluoropyridine | LOXO-195 (TRK inhibitor) | Oncology | google.com |

Potential for Development of Functional Materials and Probes

The applications of substituted pyridines extend beyond life sciences into the realm of materials science. The electron-withdrawing nature of the pyridine ring and its halogen substituents gives these molecules interesting electronic properties. These characteristics make them suitable for incorporation into advanced materials for electronics and catalysis.

Heterocyclic compounds based on pyridine and fused pyridine systems, such as triazolopyridines, are known to be used as molecular chemosensors for detecting ions and amino acids, and in the construction of luminescent materials (luminophores). The reactive sites on this compound allow for its integration into larger conjugated systems, which are essential for creating organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The ability to tune the electronic properties by adding different substituents via cross-coupling reactions makes this compound a promising platform for developing novel functional materials.

Future Research Directions in Halogenated Benzyloxypyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of halogenated pyridines has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net A major future direction is the development of greener, more sustainable synthetic protocols. This involves a multi-faceted approach aimed at reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov

Key strategies in this area include:

Green Solvents and Catalysts: Research is increasingly focused on replacing conventional toxic solvents with environmentally benign alternatives like water or bio-derived solvents. acs.orgresearchgate.net The use of nanocatalysts is also a promising avenue, offering high efficiency, simple procedures, and the potential for catalyst recovery and reuse. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product, such as multicomponent reactions, are highly desirable. nih.gov These one-pot reactions streamline synthetic sequences and minimize waste.

Safer Halogenating Agents: There is a move away from using elemental halogens like chlorine and bromine gas, which are hazardous. rsc.org Research is focused on safer alternatives like N-halosuccinimides and developing catalytic systems that can use simple, inert halide salts. rsc.org Photoinduced decarboxylative chlorination using hypervalent iodine reagents represents another sustainable approach. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Halogenated Pyridines

| Feature | Traditional Methods | Sustainable/Green Methods |

| Solvents | Halogenated hydrocarbons, DMF, DMSO | Water, bio-solvents (e.g., Cyrene) |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable nanocatalysts, organocatalysts |

| Energy Input | Conventional heating (hours to days) | Microwaves, ultrasound (minutes to hours) |

| Halogen Source | Elemental halogens (e.g., Br₂, Cl₂) | N-halosuccinimides, halide salts, hypervalent iodine reagents |

| Byproducts | Significant toxic/hazardous waste | Minimal waste, recyclable byproducts |

| Efficiency | Multi-step, lower atom economy | One-pot, multicomponent, high atom economy |

Exploration of Novel Reactivity Profiles and Catalytic Systems

Unlocking new ways to functionalize the halogenated benzyloxypyridine scaffold is critical for accessing novel chemical space. The bromine and chlorine substituents on a molecule like 2-(Benzyloxy)-3-bromo-5-chloropyridine offer distinct handles for further chemical modification, primarily through cross-coupling reactions. However, future research is delving into more sophisticated and selective transformations.

A significant area of focus is C–H functionalization , which allows for the direct modification of carbon-hydrogen bonds on the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials. nih.gov While the nitrogen atom typically directs reactions to the C2 and C4 positions, new catalytic systems are enabling functionalization at the more challenging C3 position. nih.govacs.org

Emerging trends in this domain include:

Photoredox and Metallaphotoredox Catalysis: These methods use light to drive chemical reactions under mild conditions. rsc.org They have been successfully applied to the functionalization of pyridines, including the generation of pyridinyl radicals which exhibit unique reactivity patterns distinct from classical Minisci (radical substitution) chemistry. acs.org

Advanced Palladium Catalysis: While palladium has long been a workhorse for cross-coupling, new ligands and catalytic systems are being developed to functionalize previously unreactive positions on the pyridine ring. nih.gov For instance, specific ligand-catalyst combinations can enable the C-H halogenation of heteroaryl carboxylic acids. acs.org

Designed Reagents for Selectivity: Novel reagents are being rationally designed to achieve high regioselectivity. For example, specially designed phosphine (B1218219) reagents can facilitate the selective halogenation of pyridines at specific positions. nih.gov

Exploiting Pyridinium (B92312) Intermediates: The temporary transformation of pyridines into intermediates like Zincke imines can alter their reactivity, allowing for highly regioselective halogenation under mild conditions before the aromatic ring is reformed. chemrxiv.org

Table 2: Modern Catalytic Strategies for Pyridine Functionalization

| Strategy | Description | Target Position(s) | Key Advantages |

| Directed C-H Activation | A directing group on the pyridine guides a metal catalyst to a specific C-H bond. | C2, C3, C4 | High regioselectivity. |

| Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates for functionalization. | C4, C6 | Mild conditions, novel reactivity. acs.org |

| Minisci Reaction | A radical substitution reaction that functionalizes the electron-deficient pyridine ring. | C2, C4 | Direct introduction of alkyl and acyl groups. |

| Zincke Imine Intermediates | Temporary ring-opening/closing sequence to activate the pyridine for selective halogenation. | C3 | Access to challenging substitution patterns. chemrxiv.org |

| Phosphine-Mediated Halogenation | Designed phosphine reagents enable selective installation and displacement with halides. | C4 | High selectivity for unactivated pyridines. nih.gov |

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like halogenated benzyloxypyridines. mostwiedzy.pl These theoretical methods allow researchers to model reaction mechanisms, predict reactivity, and rationally design better catalysts and synthetic routes, thereby saving significant time and resources in the lab.

Future applications of computational modeling in this field will likely focus on:

Mechanism Elucidation: DFT calculations can map out the energy landscapes of complex reactions, such as the SNAr pathway for halogenation via phosphonium (B103445) salts, helping to identify rate-determining steps and key intermediates. nih.gov This insight is crucial for optimizing reaction conditions.

Predicting Regioselectivity: Computational models can predict the most likely sites of reaction on a complex molecule. For instance, they can calculate the relative acidity of different C-H bonds or the stability of intermediates, explaining why a particular catalyst favors one position over another. nih.gov

Catalyst Design: By modeling the interaction between a catalyst and a substrate, researchers can design new catalysts with improved activity and selectivity. This includes fine-tuning the electronic and steric properties of ligands for metal catalysts.

Property Prediction: Computational methods can accurately predict various molecular properties, such as pKₐ values, which are important for understanding the behavior of these compounds in biological systems. researchgate.net They can also calculate vertical electron affinities and potential energy curves for processes like dissociative electron attachment in halopyridines. mostwiedzy.pl

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. whiterose.ac.uknih.gov Halogenated benzyloxypyridines are ideal building blocks for these libraries due to their potential for diversification through cross-coupling reactions at the halogenated sites.

The integration of these compounds into automated workflows represents a key future direction:

Automated Library Generation: Robotic systems can perform hundreds or thousands of reactions in parallel, using building blocks like this compound to rapidly generate large libraries of related compounds. whiterose.ac.ukresearchgate.net This allows for the systematic exploration of structure-activity relationships.

High-Throughput Experimentation (HTE): HTE is used not only for synthesis but also for reaction discovery and optimization. scienceintheclassroom.org Miniaturized, automated platforms can screen thousands of reaction conditions (catalysts, ligands, bases, solvents) using only micrograms of starting material to quickly identify optimal conditions for a desired transformation. scienceintheclassroom.orgacs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can be easily integrated into automated systems. This technology is being coupled with HTE to prepare reagents, such as organozinc compounds, for immediate use in cross-coupling reactions. acs.org

Integrated Discovery Workflows: The ultimate goal is to create fully integrated platforms that combine automated synthesis with high-throughput screening for biological activity or material properties. whiterose.ac.uk This closed-loop system would allow for the rapid design, synthesis, and testing of new molecules, accelerating the pace of discovery. whiterose.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-3-bromo-5-chloropyridine?

- Methodology :

- Step 1 : Begin with a pyridine scaffold functionalized at the 5-position (e.g., 5-chloropyridine).

- Step 2 : Introduce the benzyloxy group at the 2-position via nucleophilic aromatic substitution (NAS) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) .

- Step 3 : Brominate the 3-position using a brominating agent (e.g., NBS or Br₂ in the presence of FeCl₃ as a catalyst). Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. What safety protocols should be followed when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in a sealed container under dry, inert conditions (e.g., desiccator with silica gel) at 2–8°C to prevent hydrolysis of the benzyloxy group .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent environmental release .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% by area normalization) .

- NMR : Confirm substitution patterns:

- ¹H NMR : Benzyloxy protons (δ 4.8–5.2 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Chlorine and bromine substituents cause distinct deshielding (e.g., C-Cl at ~140 ppm, C-Br at ~120 ppm) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 312.5 (C₁₂H₈BrClNO) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity during functionalization?

- Mechanistic Insight :

- The electron-withdrawing chlorine at the 5-position directs electrophilic substitution (e.g., bromination) to the 3-position due to meta-directing effects.

- The benzyloxy group at the 2-position is ortho/para-directing but sterically hindered, favoring bromination at the less hindered 3-position .

- Experimental Validation :

- Compare reaction outcomes using DFT calculations (e.g., Fukui indices) to predict reactive sites .

- Use kinetic studies with varying temperatures (25–80°C) to optimize bromine positioning .

Q. What strategies mitigate dehalogenation side reactions during cross-coupling?

- Challenge : The C-Br bond in this compound is susceptible to premature cleavage under Suzuki-Miyaura conditions.

- Solutions :

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative addition rates .

- Additives : Include silver oxide (Ag₂O) to stabilize the palladium intermediate and minimize β-hydride elimination .

- Temperature Control : Conduct reactions at 60°C (not exceeding 80°C) to balance reactivity and stability .

Q. How can computational chemistry aid in predicting reaction pathways for derivative synthesis?

- Methods :

- DFT Calculations : Optimize transition states for benzyloxy introduction using Gaussian09 at the B3LYP/6-31G(d) level .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Case Study : Predict activation energies for competing pathways (e.g., bromination vs. chlorination) to prioritize synthetic routes .

Notes

- Avoid aqueous workup for intermediates to prevent hydrolysis of the benzyloxy group .

- Cross-referencing CAS numbers (e.g., 202409-82-3) ensures consistency in literature surveys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.